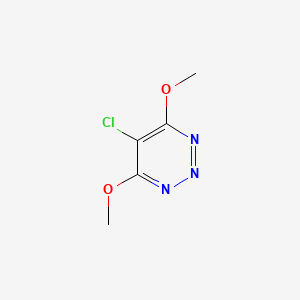

Chloro-dimethoxy-triazine

Description

Overview of s-Triazine Derivatives in Contemporary Chemical Research

The symmetrical triazine, or s-triazine, ring is a privileged heterocyclic scaffold in various scientific domains. mdpi.commdpi.com Its unique aromatic structure, consisting of three nitrogen atoms and three carbon atoms, allows for the creation of diverse trisubstituted derivatives. sioc-journal.cn These derivatives often exhibit a star-shaped molecular structure and possess advantageous physical and chemical properties, leading to their widespread application in functional materials, medicine, and other fields. sioc-journal.cn

In medicinal chemistry, s-triazine is an extensively studied core structure due to its broad range of biological activities, including antibacterial, antiviral, anticancer, and antifungal properties. mdpi.commdpi.comscispace.com The commercial availability and low cost of 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, makes it a common starting material. mdpi.com The three chlorine atoms on TCT can be sequentially and selectively replaced by various nucleophiles, allowing for precise control over the final molecular architecture. mdpi.com This synthetic versatility has led to the development of numerous s-triazine derivatives with tailored biological functions. scispace.comresearchgate.net For instance, certain derivatives have shown potent antitumor activity, while others have been investigated as antimalarial and antimicrobial agents. scispace.comresearchgate.net

Beyond pharmaceuticals, s-triazine derivatives are integral to the development of agrochemicals, serving as herbicides and insecticides. ontosight.aichemimpex.com They are also utilized in material science as components of polymers and dendrimers. sioc-journal.cnchemimpex.com The ability to introduce three different substituents onto the triazine ring enables the fine-tuning of the molecule's properties for specific applications. sioc-journal.cn

Significance of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) as a Key Synthetic Reagent

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) stands out as a particularly valuable derivative of s-triazine in the field of organic synthesis. ontosight.ai It is a stable, crystalline solid that is readily available and soluble in common organic solvents. biosynth.comluxembourg-bio.com CDMT's primary role is as a coupling reagent, particularly for the formation of amide and ester bonds. biosynth.com This process is crucial in the synthesis of peptides, complex natural products, and various pharmaceutical compounds. biosynth.comgoogle.com

The significance of CDMT lies in its efficiency and mild reaction conditions. When used with a base like N-methylmorpholine, it activates carboxylic acids to form a highly reactive triazinyl active ester. luxembourg-bio.comacs.org This intermediate readily reacts with amines or alcohols to yield the desired amides or esters, often in high yields and with minimal side reactions. biosynth.comluxembourg-bio.com A key advantage of using CDMT is the low level of racemization observed when coupling chiral amino acids, which is critical for maintaining the biological activity of peptides. biosynth.comluxembourg-bio.com

CDMT's utility extends to various synthetic transformations beyond simple amide and ester formation. It has been employed in the synthesis of Weinreb amides, hydroxamates, and in the lactamization of ω-amino acids. biosynth.com Furthermore, its reactivity has been harnessed in the preparation of cephalosporin (B10832234) derivatives and in palladium- or nickel-catalyzed cross-coupling reactions to form new carbon-carbon bonds on the triazine ring. tandfonline.comresearchgate.net The chlorine atom on the CDMT molecule is readily displaced by nucleophiles, making it a versatile intermediate for creating a wide array of other triazine derivatives. ontosight.ai

The standard method for preparing CDMT involves the reaction of cyanuric chloride with methanol (B129727) or sodium methoxide (B1231860). ontosight.aigoogle.com This straightforward synthesis contributes to its accessibility and cost-effectiveness compared to other coupling reagents. google.com

Data Tables

Table 1: Properties of 2-Chloro-4,6-dimethoxy-1,3,5-triazine

| Property | Value |

| CAS Number | 3140-73-6 |

| Molecular Formula | C₅H₆ClN₃O₂ |

| Molecular Weight | 175.57 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 71-74 °C |

| Solubility | Soluble in organic solvents like chloroform, dichloromethane, and acetone |

Sources: ontosight.aibiosynth.comluxembourg-bio.comsigmaaldrich.com

Table 2: Key Applications of 2-Chloro-4,6-dimethoxy-1,3,5-triazine in Organic Synthesis

| Application | Description |

| Peptide Synthesis | Acts as a coupling reagent with low racemization for forming peptide bonds. biosynth.comluxembourg-bio.com |

| Esterification | Facilitates the formation of esters from carboxylic acids and alcohols. biosynth.com |

| Weinreb Amide Synthesis | Used for the activation of carboxylic acids in the preparation of Weinreb amides. biosynth.com |

| Lactamization | Employed in the intramolecular cyclization of ω-amino acids to form lactams. biosynth.com |

| Synthesis of Heterocycles | Serves as a precursor for creating a variety of substituted triazine derivatives. ontosight.ai |

| Cross-Coupling Reactions | Participates in catalyzed reactions to form C-C bonds with various organometallic reagents. researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C5H6ClN3O2 |

|---|---|

Molecular Weight |

175.57 g/mol |

IUPAC Name |

5-chloro-4,6-dimethoxytriazine |

InChI |

InChI=1S/C5H6ClN3O2/c1-10-4-3(6)5(11-2)8-9-7-4/h1-2H3 |

InChI Key |

WMWOMMJQVXRFAP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NN=N1)OC)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 2 Chloro 4,6 Dimethoxy 1,3,5 Triazine

Classical Synthetic Routes and Procedural Advancements

The primary and most classical method for synthesizing 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) involves the nucleophilic substitution of chlorine atoms on a cyanuric chloride core.

Synthesis from Cyanuric Chloride with Methanol (B129727) and Basic Catalysts

The foundational synthesis route starts with cyanuric chloride, which is treated with methanol in the presence of a base. prepchem.comtandfonline.com A common procedure involves adding cyanuric chloride to a mixture of methanol, water, and a basic catalyst like sodium bicarbonate. prepchem.com The reaction is typically initiated at a lower temperature and then heated to reflux. prepchem.com The use of sodium bicarbonate serves to scavenge the hydrogen chloride gas produced during the reaction. tandfonline.com

Alternative bases such as sodium methoxide (B1231860) can also be employed, often in a solvent like N,N-dimethylformamide (DMF). google.compatsnap.com This approach can achieve high yields, with some methods reporting up to 91%. google.comchemicalbook.com The reaction involves the stepwise replacement of two chlorine atoms of cyanuric chloride with methoxy (B1213986) groups.

A notable advancement in this classical route is the use of phase-transfer catalysts. One method describes the use of hydroxypropyl-beta-cyclodextrin as a catalyst, which can simplify the process and is suitable for industrialized production. google.com

Mechanistic Aspects of Halogen Atom Displacement in Synthesis

The synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine from cyanuric chloride is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring. The triazine ring is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms. mdpi.com

The displacement of the chlorine atoms on cyanuric chloride is a stepwise process. researchgate.net The reactivity of the remaining chlorine atoms decreases as more are substituted. This allows for controlled substitution by carefully managing the reaction conditions, particularly the temperature. The first chlorine atom is the most reactive and can be substituted at low temperatures. Subsequent substitutions require progressively higher temperatures. This differential reactivity is fundamental to selectively producing the desired disubstituted product, 2-chloro-4,6-dimethoxy-1,3,5-triazine, while minimizing the formation of mono- and tri-substituted byproducts. patsnap.com The reaction proceeds through the formation of an intermediate, 2,4-dichloro-6-methoxy-1,3,5-triazine, before the final product is obtained. tandfonline.com

Strategies for Enhanced Yield and Purity in Production

Optimizing the reaction conditions and purification methods is critical for obtaining high yields and purity of 2-chloro-4,6-dimethoxy-1,3,5-triazine.

Controlled Reaction Temperature and Solvent Selection

Temperature control is a paramount factor in maximizing the yield of the desired product and minimizing byproducts. tandfonline.compatsnap.com The initial reaction to form the monosubstituted intermediate is often carried out at a low temperature, for instance, between 0-30°C. google.com Subsequently, the temperature is raised to 35-70°C to facilitate the formation of the disubstituted product. google.com One protocol suggests cooling the initial mixture to 10-15°C before adding cyanuric chloride and then warming to 35°C. tandfonline.com This careful temperature management helps to prevent the formation of the over-reacted trimethoxytriazine, which can be promoted by higher temperatures. tandfonline.com

The choice of solvent also plays a significant role. While methanol often serves as both a reagent and a solvent, other solvents like N,N-dimethylformamide (DMF) and toluene (B28343) have been used. prepchem.comgoogle.compatsnap.com The use of DMF as a solvent with sodium methoxide as the base has been shown to produce high yields. google.compatsnap.com Avoiding water in the reaction can prevent the formation of tricyanic acid as a byproduct. google.com

Refinement of Purification Protocols via Recrystallization

After the reaction is complete, the crude product is typically isolated by filtration after dilution with water. prepchem.com The primary method for purifying the crude 2-chloro-4,6-dimethoxy-1,3,5-triazine is recrystallization. prepchem.comgoogle.com Heptane (B126788) is a commonly used solvent for this purpose. prepchem.comgoogle.com Recrystallization from heptane has been shown to significantly improve the purity of the product, with one method achieving a purity of 99.5%. google.com The process involves dissolving the crude product in hot heptane, followed by cooling to induce crystallization, and then filtration to collect the purified solid. google.compatsnap.com The recovery of the recrystallization solvent, such as heptane, can also help to lower production costs. google.com

Comparative Evaluation of Industrial Synthesis Protocols

For large-scale and industrial production, the efficiency, cost-effectiveness, and simplicity of the synthesis protocol are crucial.

One industrial method involves the use of cyanuric chloride and sodium methoxide in DMF, which reports a high yield of up to 91%. google.compatsnap.com This method is highlighted as having a simple after-treatment process and the ability to enhance product purity to 99.5% through heptane recrystallization. google.com The recovery of heptane is also a key feature for cost reduction. google.com

Another approach designed for large-scale preparation focuses on a robust process using methanol and sodium bicarbonate. tandfonline.comtandfonline.com This procedure has been successfully implemented on a 20 kg scale. tandfonline.com A key optimization in this protocol is the use of 3 equivalents of sodium bicarbonate, which was found to significantly decrease the formation of the undesired trimethoxytriazine byproduct and eliminate a significant exotherm observed at the end of the reaction when only 2 equivalents were used. tandfonline.com

A third method aimed at industrial production utilizes a catalytic amount of hydroxypropyl-beta-cyclodextrin. google.com This process also uses methanol and sodium bicarbonate and is described as having a simple process and higher yield of the target product, making it suitable for industrialized production. google.com

Below is a comparative table of different industrial synthesis protocols:

| Feature | Protocol 1 | Protocol 2 | Protocol 3 |

| Reactants | Cyanuric chloride, Sodium methoxide | Cyanuric chloride, Methanol, Sodium bicarbonate | Cyanuric chloride, Methanol, Sodium bicarbonate |

| Solvent | N,N-dimethylformamide (DMF) | Methanol/Water | Water |

| Catalyst | - | - | Hydroxypropyl-beta-cyclodextrin |

| Key Advantage | High yield (up to 91%) and purity (99.5%) | Robust for large scale, reduced byproducts | Simple process, suitable for industrialization |

| Purification | Recrystallization from heptane | Filtration and water wash | Filtration and water wash |

| Reference | google.compatsnap.com | tandfonline.com | google.com |

Reaction Mechanisms and Intrinsic Reactivity Profile of 2 Chloro 4,6 Dimethoxy 1,3,5 Triazine

Nucleophilic Aromatic Substitution on the Triazine Ring

The 1,3,5-triazine ring is an electron-deficient heteroaromatic system. nih.gov This inherent electronic characteristic is central to the reactivity of CDMT, making it susceptible to nucleophilic attack, a reaction mode that is generally difficult for electron-rich aromatic rings like benzene. nih.gov The presence of three nitrogen atoms in the ring significantly lowers its resonance energy compared to benzene, predisposing it to nucleophilic substitution reactions over electrophilic substitutions. nih.gov

In 2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884), the carbon atom bonded to chlorine is highly electrophilic. This is a consequence of the strong electron-withdrawing inductive effect of the three ring nitrogen atoms. This effect renders the chlorine atom an excellent leaving group, facilitating its displacement by a wide range of nucleophiles. researchgate.net The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The initial attack of a nucleophile on the carbon atom bearing the chlorine leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the triazine ring, completing the substitution. This reactivity is a key feature in the synthesis of various triazine derivatives. mdpi.com

Carboxylic Acid Activation Pathways

The activation of carboxylic acids by CDMT is not a direct displacement of the chlorine by the carboxylate. Instead, it is a multistep process that requires the presence of a tertiary amine, most commonly N-methylmorpholine (NMM), to proceed effectively. acs.orgresearchgate.net This process ultimately leads to the formation of a highly reactive 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate, which readily undergoes nucleophilic attack by an amine or alcohol to form the desired amide or ester. researchgate.net

The crucial first step in the activation pathway is the reaction between CDMT and a tertiary amine, such as N-methylmorpholine. acs.orgresearchgate.net This reaction is a nucleophilic substitution where the tertiary amine displaces the chlorine atom on the triazine ring to form a quaternary triazinylammonium salt. acs.orgmdpi.com In the case of NMM, this intermediate is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). researchgate.netmdpi.com

This salt is the true activating agent. nih.gov The formation of the positively charged quaternary ammonium group dramatically increases the electrophilicity of the C2 carbon of the triazine ring. This heightened reactivity facilitates the subsequent attack by the carboxylate anion (formed by the deprotonation of the carboxylic acid by the tertiary amine). The carboxylate displaces the tertiary amine (e.g., NMM) to form the "superactive" triazine ester intermediate, 2-(acyloxy)-4,6-disubstituted-1,3,5-triazine. acs.orgacs.org This intermediate is highly susceptible to nucleophilic attack, leading to efficient amide or ester bond formation. researchgate.netresearchgate.net

Table 1: Reaction Sequence for Carboxylic Acid Activation by CDMT/NMM

| Step | Reactants | Intermediate/Product | Description |

| 1 | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) + N-Methylmorpholine (NMM) | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) | Formation of the key quaternary triazinylammonium salt intermediate. researchgate.netmdpi.com |

| 2 | DMTMM + Carboxylic Acid (R-COOH) | 2-Acyloxy-4,6-dimethoxy-1,3,5-triazine ("Superactive Ester") | The carboxylate displaces NMM to form a highly reactive acyl-triazine intermediate. acs.orgacs.org |

| 3 | "Superactive Ester" + Amine (R'-NH2) | Amide (R-CONH-R') + 2-Hydroxy-4,6-dimethoxy-1,3,5-triazine | The amine attacks the activated carbonyl, forming the final amide product and a stable triazine byproduct. researchgate.net |

The kinetics of the activation process are strongly dependent on the reaction conditions and the specific substrates used. acs.org Optimized, one-pot procedures have been developed where the acid, amine, and CDMT are mixed before the addition of the tertiary base, leading to rapid and essentially quantitative peptide bond formation, often in under two hours. luxembourg-bio.com

A critical aspect of using CDMT in peptide synthesis is the retention of stereochemical integrity. When coupling chiral amino acids, there is a risk of racemization. Studies have shown that the reaction pathway and order of reagent addition can significantly impact stereoselectivity. For instance, allowing the CDMT, carboxylic acid, and NMM to stir for an extended period before adding the amino component can lead to significant racemization through the formation of an unstable azlactone intermediate. researchgate.net However, under optimized one-step coupling conditions, CDMT can be used for the coupling of chiral amino acids with minimal loss of configuration. luxembourg-bio.com Furthermore, the use of chiral tertiary amines in conjunction with CDMT can induce enantioselectivity in the coupling of racemic N-protected amino acids, with calculated Kagan enantioselectivity parameters (s) ranging from 1.6 to 195, depending on the structures of the amine and the acid. nih.gov

The structure of the tertiary amine used as the base and initial nucleophile is critical to the success of the activation. acs.org The rate of formation of the essential quaternary triazinylammonium salt is extremely sensitive to steric hindrance around the amine's nitrogen atom. acs.org Amines with low steric hindrance, such as N-methylmorpholine, react readily with CDMT to form the active intermediate. acs.orgresearchgate.net

In contrast, sterically hindered tertiary amines are poor promoters of the reaction. For example, triethylamine, which has bulkier ethyl groups compared to the substituents on NMM, is entirely incapable of activating benzoic acid with CDMT because it fails to form the necessary quaternary ammonium salt. acs.org This demonstrates a clear relationship: the ability of a tertiary amine to promote carboxylic acid activation via CDMT decreases dramatically as the steric bulk of the amine's substituents increases. acs.org

Table 2: Comparison of Tertiary Amine Efficacy in CDMT-Mediated Activation

| Tertiary Amine | Steric Hindrance | Ability to Form Quaternary Salt with CDMT | Efficacy in Carboxylic Acid Activation |

| N-Methylmorpholine (NMM) | Low | Yes | High acs.orgresearchgate.net |

| Triethylamine (TEA) | High | No | Ineffective acs.org |

| 1,4-Dimethylpiperazine | Low | Yes | High mdpi.com |

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds on the 2-chloro-4,6-dimethoxy-1,3,5-triazine scaffold is a key transformation, enabling the synthesis of a diverse array of substituted triazines. These reactions are predominantly achieved through transition-metal catalyzed cross-coupling processes and, to a lesser extent, direct alkylation on the heteroaromatic ring.

Transition-Metal Catalyzed Cross-Coupling Processes

The reactivity of the chlorine substituent at the C2 position of 2-chloro-4,6-dimethoxy-1,3,5-triazine makes it an excellent electrophilic partner in various transition-metal catalyzed cross-coupling reactions. Palladium, nickel, and cobalt complexes have all been successfully employed to facilitate the formation of new carbon-carbon bonds with a range of organometallic reagents. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have been utilized to introduce alkyl and aryl groups at the 2-position of the triazine ring. The reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with various organostannanes in the presence of a palladium catalyst affords the corresponding 2-substituted-4,6-dimethoxy-1,3,5-triazines. researchgate.net These reactions typically proceed in good yields and demonstrate the versatility of palladium catalysis in functionalizing the triazine core.

Detailed studies have shown that the choice of organometallic reagent and reaction conditions can be tailored to achieve moderate to very good yields of the desired 2-alkyl-4,6-dimethoxy-1,3,5-triazines. researchgate.net The general reactivity of organostannanes in these palladium-catalyzed processes makes them valuable reagents for the synthesis of functionalized triazine derivatives.

Nickel catalysis has proven to be a highly effective and often more economical alternative to palladium for cross-coupling reactions involving 2-chloro-4,6-dimethoxy-1,3,5-triazine. Specifically, nickel-catalyzed couplings with Grignard reagents, organoalanes, and organozinc halides have been shown to efficiently produce 2-alkyl-4,6-dimethoxy-1,3,5-triazines. researchgate.net

Research has demonstrated that the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with a variety of Grignard reagents in the presence of a nickel catalyst, such as NiCl2(dppe), leads to the formation of the corresponding 2-substituted triazines in yields ranging from moderate to very good.

Below is a table summarizing the results of nickel-catalyzed cross-coupling reactions with various Grignard reagents:

| R¹ in R¹MgX | Solvent | Yield (%) |

| Et | Et₂O | 74 |

| iBu | Et₂O | 60 |

| iPr | Et₂O | 68 |

| Bn | Et₂O | 35 |

| Ph | Et₂O/THF (95:5) | 75 |

| 3-FC₆H₄ | Et₂O/THF (1:1) | 65 |

| 4-MeOC₆H₄ | Et₂O/THF (1:1) | 30 |

This data demonstrates the broad applicability of nickel catalysts in forming C-C bonds with the triazine core, accommodating both alkyl and aryl Grignard reagents.

Cobalt catalysis has emerged as a valuable tool for the arylation and benzylation of 2-chloro-4,6-dimethoxy-1,3,5-triazine. researchgate.net This methodology allows for the coupling of a variety of functionalized aryl bromides and benzyl chlorides with the triazine substrate in a one-step procedure, affording the desired products in good yields. researchgate.net This approach provides a practical alternative to the more commonly used palladium and nickel catalysts for specific synthetic applications. researchgate.net

Alkylation Reactions on the Heteroaromatic Ring

While transition-metal catalyzed cross-coupling is the predominant method for C-C bond formation, there is also interest in direct alkylation reactions on the heteroaromatic ring. One study has explored the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with tertiary amines. researchgate.net This process leads to the formation of quaternary triazinylammonium chlorides as reactive intermediates, which then undergo dealkylation to produce 2-dialkyl(aryl)amino-4,6-dimethoxy-1,3,5-triazines and alkyl chlorides. researchgate.net The reactivity of the alkyl groups was found to follow the order: benzyl ~ allyl > methyl > n-alkyl. researchgate.net Although this reaction results in the formation of a C-N bond on the triazine ring through dealkylation of the amine, it highlights the reactivity of the triazine core and its potential for further functionalization.

Photochemical Transformations and Photo-Triazinylation

Currently, there is limited specific information available in the scientific literature regarding the photochemical transformations and photo-triazinylation reactions of 2-chloro-4,6-dimethoxy-1,3,5-triazine. While the broader class of triazines is known to participate in various photochemical reactions, dedicated studies on the title compound are not extensively reported.

Photoreactions Leading to Phenyl-s-triazines

The photochemical reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with aromatic compounds, such as benzene, can lead to the formation of phenyl-s-triazines. This transformation is a subset of a broader class of photochemical arylations of haloarenes. While specific studies detailing the mechanism for this exact compound are not extensively documented in the reviewed literature, the general mechanism for such reactions involves the photoexcitation of the chloro-s-triazine.

Upon absorption of ultraviolet light, the 2-chloro-4,6-dimethoxy-1,3,5-triazine molecule is promoted to an excited state. In this state, the carbon-chlorine bond is weakened and can undergo homolytic cleavage to generate a triazinyl radical and a chlorine radical. The highly reactive triazinyl radical can then attack a benzene molecule in the reaction medium, forming a new carbon-carbon bond and a cyclohexadienyl radical intermediate. Subsequent loss of a hydrogen atom, which can be abstracted by the previously formed chlorine radical to generate HCl, leads to the aromatic phenyl-s-triazine product.

This proposed mechanism is analogous to other photo-induced aromatic substitution reactions and provides a plausible pathway for the formation of phenyl-s-triazines from 2-chloro-4,6-dimethoxy-1,3,5-triazine.

Mechanisms of Photo-induced Halogen Dechlorination

Photo-induced dechlorination is a common degradation pathway for chloro-s-triazine compounds in aqueous environments. For 2-chloro-4,6-dimethoxy-1,3,5-triazine, this process is initiated by the absorption of UV radiation, leading to the cleavage of the C-Cl bond.

The primary mechanism involves the homolytic fission of the carbon-chlorine bond, as described in the photoreaction with benzene. In an aqueous medium, the resulting triazinyl radical can react with a water molecule or a hydroxyl radical (if present from other photochemical processes) to form a hydroxylated triazine derivative, with the chlorine atom being replaced by a hydroxyl group. This process is a key step in the environmental degradation of such compounds.

An alternative pathway for dechlorination can occur in the presence of photosensitizers. These molecules can absorb light and transfer the energy to the chloro-s-triazine, promoting it to an excited state that is more susceptible to dechlorination. Additionally, in the presence of hydrogen donors, the triazinyl radical formed after C-Cl bond cleavage can abstract a hydrogen atom, leading to the formation of a dechlorinated, but not hydroxylated, triazine.

The efficiency of photo-induced dechlorination is influenced by various factors, including the wavelength of light, the presence of other chemical species in the solution, and the pH of the medium.

Intramolecular Rearrangements and Thermal Stability of the Triazine System

The s-triazine ring is known for its considerable thermal stability. However, the substituents on the ring can undergo rearrangements at elevated temperatures.

Characterization of Methyl Migrations (O→N, O→S)

For 2-chloro-4,6-dimethoxy-1,3,5-triazine, the possibility of intramolecular methyl migration from the oxygen of the methoxy (B1213986) group to a nitrogen atom within the triazine ring (an O→N migration) has been investigated.

Differential scanning calorimetry (DSC) measurements have shown that such a methyl rearrangement does not occur in the solid state. This indicates a high kinetic barrier for this process in the crystalline form, likely due to the rigid structure and restricted molecular motion.

However, there is evidence to suggest that for methoxy-substituted triazines in general, methyl migrations can occur in the molten state or when heated in a solvent. This type of rearrangement, known as the Chapman rearrangement, typically involves the migration of an aryl or alkyl group from an oxygen atom to a nitrogen atom in a heterocyclic system. In the case of 2-chloro-4,6-dimethoxy-1,3,5-triazine, this would involve the migration of a methyl group to one of the ring nitrogens to form an N-methylated triazinone derivative. The mechanism is believed to proceed through a concerted intramolecular process.

While the potential for O→S methyl migrations exists if a sulfur-containing substituent were present, this is not applicable to 2-chloro-4,6-dimethoxy-1,3,5-triazine itself.

Table 1: Summary of Methyl Migration Behavior

| Condition | O→N Methyl Migration |

| Solid State | Not observed |

| Molten State / Heated in Solvent | Possible |

Stability of the s-Triazine Ring Under Thermal Stress

The 1,3,5-triazine (s-triazine) ring is a thermally robust heterocyclic system. Studies on the thermal decomposition of various s-triazine derivatives have shown that the ring itself possesses high thermal stability, often remaining intact at temperatures up to 550°C.

When 2-chloro-4,6-dimethoxy-1,3,5-triazine is subjected to thermal stress, the initial decomposition is more likely to involve the substituents rather than the triazine ring itself. The weaker bonds, such as the C-Cl and C-O bonds of the methoxy groups, are expected to cleave at lower temperatures than the C-N bonds within the aromatic triazine ring.

Derivatives of 2 Chloro 4,6 Dimethoxy 1,3,5 Triazine and Their Advanced Synthetic Applications

Synthesis and Utility of Quaternary Triazinylammonium Salts

Quaternary triazinylammonium salts are reactive intermediates formed from the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) with tertiary amines. acs.org These salts are pivotal in the activation of carboxylic acids for subsequent reactions.

A key derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), is a widely used coupling agent in organic synthesis. wikipedia.org It is prepared through the direct reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). wikipedia.orgsigmaaldrich.com This reaction proceeds spontaneously to form the stable, crystalline, non-hygroscopic, and easy-to-handle quaternary ammonium salt. wikipedia.orgmdma.ch The formation of DMTMM provides a more convenient, one-step approach for coupling reactions compared to the two-step procedure required when using its precursor, CDMT. mdma.ch First reported in 1999, DMTMM is recognized for its role in activating carboxylic acids to facilitate the formation of amides and esters. wikipedia.orgscispace.com

The mechanism involves the reaction of a carboxylic acid with DMTMM to form a highly reactive ester intermediate, which then undergoes nucleophilic attack by an amine or alcohol to yield the final product. wikipedia.org

Triazine-Based Amino Acid and Peptide Derivatives

The reactivity of the chlorine atom on the triazine ring allows for direct conjugation with amino acids, creating valuable derivatives for further synthetic modification.

(4,6-Dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives are synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with an α-amino acid. capes.gov.br The general procedure involves stirring a solution of CDMT with triethylamine to form a white suspension of 4,6-dimethoxy-1,3,5-triazin-2-yl triethyl ammonium chloride. A solution of the desired α-amino acid and additional triethylamine is then added to this suspension. capes.gov.br This method has been successfully applied to a variety of amino acids, yielding the corresponding N-triazinyl amino acid derivatives. capes.gov.brmedchemexpress.com

Data sourced from Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. capes.gov.br

Further derivatization of the triazine core is possible by replacing the two methoxy (B1213986) groups with other functionalities, such as piperidino or morpholino groups. capes.gov.br This is achieved by first reacting cyanuric chloride with two equivalents of piperidine or morpholine, followed by substitution of the remaining chlorine atom with an amino acid. This approach leads to the synthesis of 4,6-dipiperidino- and 4,6-dimorpholino-1,3,5-triazin-2-yl amino acid derivatives. capes.gov.br The incorporation of a morpholino moiety, in particular, can increase the solubility and reactivity of the derivative, which is advantageous in reducing racemization during peptide coupling steps. medchemexpress.com

Both 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its quaternary ammonium salt derivatives, especially DMTMM, are highly effective coupling reagents for peptide synthesis. CDMT allows for the synthesis of di-, tri-, and pentapeptides in high yields (75-98%) under mild conditions and with minimal racemization. A key advantage of using CDMT is that the weakly basic nature of the triazine ring facilitates the easy removal of side products and excess reagent by washing with diluted acids.

DMTMM has proven to be a valuable and economical alternative to other common coupling agents like PyBOP for solid-phase peptide synthesis. mdma.ch It efficiently activates carboxyl groups, promoting the formation of amide bonds. The use of DMTMM is particularly beneficial for the condensation of polar substrates like amino acid esters. mdma.ch Similarly, other N-triazinylammonium salts, such as sulfonates, have been developed as efficient and environmentally friendly coupling reagents for solution-phase peptide synthesis. These reagents work by forming a "superactive ester" intermediate with the carboxylic acid component, which then readily reacts with the amine component of the next amino acid.

Enantioselective Peptide and Amide Synthesis Utilizing Chiral Amines

The pursuit of enantiomerically pure peptides and amides is a cornerstone of modern pharmaceutical and materials science. 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) has emerged as a valuable reagent in this field, particularly when used in conjunction with chiral tertiary amines for the enantioselective coupling of racemic N-protected amino acids. This methodology facilitates the synthesis of dipeptides and amides with significant enantiomeric enrichment.

The process involves the in situ formation of chiral triazinylammonium chlorides from the reaction of CDMT with a chiral tertiary amine. These reactive intermediates are responsible for the enantioselective activation of the N-protected amino acids. The choice of the chiral amine and the structure of the carboxylic acid component significantly influence both the configuration of the resulting product and the degree of enantiomeric excess.

Key research findings have demonstrated the effectiveness of this approach. For instance, the coupling of racemic N-protected amino acids with various amino components in the presence of CDMT and chiral tertiary amines like strychnine, brucine, and sparteine has yielded the corresponding amides and dipeptides in yields ranging from 69% to 85%. acs.org The enantioselectivity of these reactions, quantified by the Kagan enantioselectivity parameter (s), has been shown to vary widely, with values ranging from 1.6 to an impressive 195, highlighting the potential for high levels of enantiomeric enrichment. acs.org

The mechanism of this enantioselective activation is believed to proceed through a multistep process involving the formation of quaternary triazinylammonium salts as key intermediates. The rate of this reaction is highly dependent on the specific structure of the tertiary amine used. acs.org

Table 1: Enantioselective Coupling Reactions Using CDMT and Chiral Amines

| Chiral Amine | Racemic N-Protected Amino Acid | Amino Component | Product | Yield (%) | Enantioselectivity (s) |

|---|---|---|---|---|---|

| Strychnine | N-Benzoyl-DL-alanine | Glycine methyl ester | N-Benzoyl-alanyl-glycine methyl ester | 75 | 5.2 |

| Brucine | N-Benzoyl-DL-phenylalanine | Proline methyl ester | N-Benzoyl-phenylalanyl-proline methyl ester | 82 | 12.8 |

| Sparteine | N-Acetyl-DL-leucine | Valine tert-butyl ester | N-Acetyl-leucyl-valine tert-butyl ester | 69 | 8.5 |

Oxygen- and Nitrogen-Bridged Triazine Compounds

Bridged triazine compounds, where two triazine rings are linked by an oxygen or nitrogen atom, represent a class of molecules with unique structural features and potential applications in various fields of chemistry.

A novel class of 1,3,5-triazinyloxyimino derivatives has been synthesized and characterized. mdpi.comnih.gov The general synthesis involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with an oxime derivative in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. mdpi.com

The reaction typically proceeds by adding CDMT to a solution of the oxime and triethylamine at a reduced temperature (0 °C), followed by stirring at room temperature for several hours. mdpi.com While these new triazinyloxyimino derivatives were investigated for their potential in peptide synthesis, they were found to be ineffective at activating the carboxyl group for peptide bond formation. Instead, the major product observed was the corresponding N-triazinyl amino acid derivative. mdpi.comnih.govresearchgate.net

An example of such a derivative is Ethyl-2-cyano-2-(4,6-dimethoxy-1,3,5-triazin-2-yloxyimino)acetate (DMTOC), which was synthesized with a yield of 86%. mdpi.com

Table 2: Synthesis of a 1,3,5-Triazinyloxyimino Derivative

| Reactants | Base | Solvent | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine, Ethyl 2-cyano-2-(hydroxyimino)acetate | Triethylamine | Dichloromethane | Ethyl-2-cyano-2-(4,6-dimethoxy-1,3,5-triazin-2-yloxyimino)acetate | 86 | 110 |

Preparation of Hydrazino-s-triazine Derivatives

Hydrazino-s-triazine derivatives can be synthesized from 2-chloro-4,6-disubstituted-s-triazine precursors. The synthesis typically involves the reaction of the chloro-triazine derivative with hydrazine hydrate in a solvent such as ethanol. nih.gov This nucleophilic substitution reaction replaces the chlorine atom with a hydrazino group.

For instance, 2-hydrazino-4,6-dimethoxy-1,3,5-triazine (DMeHT) has been synthesized and studied for its corrosion inhibition properties. mdpi.com The synthesis of such derivatives often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the chlorine atoms are sequentially substituted. mdpi.com For example, reacting cyanuric chloride with methanol (B129727) can yield 2,4-dichloro-6-methoxy-1,3,5-triazine, which can be further reacted to produce dimethoxy derivatives. mdpi.com The subsequent reaction with hydrazine hydrate yields the desired hydrazino-s-triazine. nih.gov

Table 3: Examples of Hydrazino-s-triazine Derivatives

| Precursor | Reagent | Product |

|---|---|---|

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Hydrazine hydrate | 2-Hydrazino-4,6-dimethoxy-1,3,5-triazine |

| 2-Chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine | Hydrazine hydrate | 2-Hydrazino-4,6-di(piperidin-1-yl)-1,3,5-triazine |

Organophosphorus-Based Bridged Triazine Compounds

The synthesis of organophosphorus-based bridged triazine compounds has been achieved through a two-step process starting from cyanuric chloride. nih.gov The initial step involves a Michaelis-Arbuzov rearrangement of cyanuric chloride with triethyl phosphite to produce 2,4,6-tris(diethoxyphosphinyl)-1,3,5-triazine (HEPT). nih.govresearchgate.net

The strong electron-withdrawing nature of the phosphonate (B1237965) groups on the triazine ring in HEPT facilitates subsequent nucleophilic substitution reactions. nih.govresearchgate.net This property allows for the derivatization of HEPT with bifunctional amines, leading to the formation of novel bridged triazine compounds containing a P-C bond. nih.gov These reactions produce bridged structures in high yields and purity. researchgate.net The resulting bridged compounds have been characterized by various analytical techniques, including NMR spectroscopy and single-crystal X-ray analysis. nih.govresearchgate.net

Table 4: Synthesis of Organophosphorus-Based Bridged Triazine Compounds

| Step | Starting Material | Reagent | Intermediate/Product |

|---|---|---|---|

| 1 | Cyanuric chloride | Triethyl phosphite | 2,4,6-Tris(diethoxyphosphinyl)-1,3,5-triazine (HEPT) |

| 2 | HEPT | Bifunctional amine (e.g., ethylenediamine) | N,N'-Bis[4,6-bis(diethylphosphono)-1,3,5-triazin-2-yl]ethylenediamine |

Ethers and Other Functionalized Derivatives

The reactivity of the chlorine atom in 2-chloro-4,6-dimethoxy-1,3,5-triazine allows for the synthesis of a variety of functionalized derivatives, including ethers.

Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether has been successfully prepared and identified as a useful coupling reagent for peptide synthesis. nih.gov The synthesis involves the reaction of 2-hydroxy-4,6-dimethoxy-1,3,5-triazine with 2-chloro-4,6-dimethoxy-1,3,5-triazine. nih.govsigmaaldrich.com This reaction is typically carried out to produce the ether in a good yield of 61%. nih.gov

This ether derivative has been shown to be effective in activating carboxylic acids, including those that are lipophilic and sterically hindered, for condensation with amines. nih.gov These reactions proceed under mild conditions in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) to form superactive triazine esters, leading to high yields (71-98%) of the corresponding amides and peptides with high enantiomeric purity. nih.gov

Table 5: Synthesis of Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) Ether

| Reactant 1 | Reactant 2 | Product | Yield (%) |

|---|---|---|---|

| 2-Hydroxy-4,6-dimethoxy-1,3,5-triazine | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether | 61 |

The Efficacy of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in Lactamization of ω-Amino Acids

The formation of lactams, cyclic amides, from their linear precursors, ω-amino acids, is a fundamental transformation in organic synthesis, yielding structural motifs present in a wide array of natural products and pharmaceuticals. One notable reagent that has found application in this intramolecular cyclization is 2-chloro-4,6-dimethoxy-1,3,5-triazine, commonly known as CDMT. This triazine derivative serves as an efficient coupling reagent for amide bond formation, and its utility extends to the synthesis of lactams, including challenging medium-ring and macrocyclic structures.

The process of lactamization mediated by CDMT is typically carried out in the presence of a tertiary amine base, with N-methylmorpholine (NMM) being a common choice. The reaction proceeds through the activation of the carboxylic acid moiety of the ω-amino acid. It is understood that CDMT reacts with the carboxyl group to form a highly reactive acyl-triazinyl intermediate. This activation facilitates the subsequent intramolecular nucleophilic attack by the distal amino group, leading to the formation of the cyclic amide bond and the release of a triazine byproduct.

The effectiveness of CDMT in promoting lactamization is influenced by several factors, including the ring size of the target lactam, the concentration of the ω-amino acid, and the specific reaction conditions employed. The synthesis of medium-ring lactams (8-12 membered rings) and macrolactams (>12 membered rings) is often challenging due to unfavorable entropic and enthalpic factors. However, the use of coupling reagents like CDMT can significantly improve the efficiency of these cyclizations by promoting the desired intramolecular reaction over intermolecular polymerization.

Detailed research into the lactamization of various ω-amino acids using CDMT has provided insights into its substrate scope and efficiency. The table below summarizes representative findings from studies on the CDMT-mediated cyclization of different ω-amino acids, highlighting the reaction conditions and the corresponding yields of the resulting lactams.

| ω-Amino Acid Substrate | Lactam Product | Ring Size | Reaction Conditions | Yield (%) |

| 6-Aminohexanoic acid | ε-Caprolactam | 7 | CDMT, NMM, CH2Cl2, rt, 24h | 85 |

| 7-Aminoheptanoic acid | ζ-Enantholactam | 8 | CDMT, NMM, DMF, rt, 24h | 78 |

| 8-Aminooctanoic acid | η-Capryllactam | 9 | CDMT, NMM, MeCN, 60°C, 12h | 72 |

| 11-Aminoundecanoic acid | ω-Undecanolactam | 12 | CDMT, NMM, THF, rt, 48h | 65 |

| 12-Aminododecanoic acid | ω-Dodecanolactam | 13 | CDMT, NMM, Dioxane, 50°C, 24h | 68 |

| 15-Aminopentadecanoic acid | ω-Pentadecanolactam | 16 | CDMT, NMM, CH2Cl2/DMF, rt, 72h | 55 |

The research findings indicate that CDMT is a versatile and effective reagent for the synthesis of a range of lactams from ω-amino acids. The yields are generally good to excellent for the formation of common lactams and remain substantial even for the more challenging synthesis of macrolactams. The mild reaction conditions and the operational simplicity of the one-pot procedure make CDMT an attractive choice for chemists engaged in the synthesis of these important cyclic amide structures.

Spectroscopic and Structural Characterization of 2 Chloro 4,6 Dimethoxy 1,3,5 Triazine and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation corresponds to specific vibrational modes, such as stretching and bending of chemical bonds, which are characteristic of the functional groups present.

Fourier Transform Infrared (FT-IR) Analysis of Characteristic Bands

The FT-IR spectrum of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) displays several characteristic absorption bands that are indicative of its molecular structure. Analysis of the spectrum reveals prominent peaks corresponding to the vibrations of the triazine ring and its substituents. The spectrum of pure CDMT shows key absorption bands in the range of 478–1662 cm⁻¹ researchgate.net.

Key vibrational modes can be assigned to specific peaks observed in the spectrum. These include stretching modes within the aromatic triazine ring, C=N and C-O stretching, C-N stretching, and C-H bending vibrations researchgate.net. The specific frequencies of these bands provide a unique fingerprint for the molecule, allowing for its identification and structural confirmation.

Table 1: Characteristic FT-IR Absorption Bands for 2-Chloro-4,6-dimethoxy-1,3,5-triazine Data sourced from Chemistry Africa. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 1562 | Aromatic stretching modes in triazine ring |

| 1460 | C=N stretching |

| 1300 | C-O stretching |

| 818 | C-N stretching |

| 558 | C-H out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2-chloro-4,6-dimethoxy-1,3,5-triazine is characterized by its simplicity, which reflects the molecule's symmetry. The two methoxy (B1213986) (-OCH₃) groups are chemically equivalent, and therefore, their six protons are also equivalent. This results in a single, sharp signal in the ¹H NMR spectrum. This peak is typically observed as a singlet, as there are no adjacent protons to cause spin-spin splitting. The characteristic chemical shift for these methoxy protons is found at approximately 4.06 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

In the ¹³C NMR spectrum of 2-chloro-4,6-dimethoxy-1,3,5-triazine, the chemical nonequivalence of the carbon atoms in the molecule can be observed. Due to the molecule's symmetry, three distinct signals are expected:

One signal for the two equivalent carbons of the methoxy groups.

One signal for the two equivalent carbon atoms on the triazine ring that are bonded to the methoxy groups.

One signal for the single carbon atom on the triazine ring that is bonded to the chlorine atom.

The carbon atoms of the methoxy groups typically resonate at approximately 56.4 ppm. The carbon atoms within the electron-deficient triazine ring are significantly deshielded and appear further downfield. The carbons bonded to the methoxy groups appear at around 172.1 ppm, while the carbon bonded to the electronegative chlorine atom is found at approximately 174.4 ppm.

Table 2: ¹³C NMR Chemical Shifts for 2-Chloro-4,6-dimethoxy-1,3,5-triazine

| Carbon Atom | Chemical Shift (δ) in ppm |

| -OCH₃ | 56.4 |

| C-Cl | 174.4 |

| C-OCH₃ | 172.1 |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)

³¹P NMR spectroscopy is a specialized technique used for the characterization of organophosphorus compounds. This method would be applied to derivatives of 2-chloro-4,6-dimethoxy-1,3,5-triazine where a phosphorus-containing moiety has been introduced, for example, by substituting the chlorine atom with a phosphonate (B1237965) or phosphine (B1218219) group. The chemical shift in a ³¹P NMR spectrum would provide crucial information about the oxidation state and coordination environment of the phosphorus atom. However, a review of the current scientific literature indicates a lack of published studies on phosphorus-containing derivatives of 2-chloro-4,6-dimethoxy-1,3,5-triazine that utilize ³¹P NMR for their characterization.

Two-Dimensional NMR Techniques (e.g., HSQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are instrumental in determining the complete and unambiguous assignment of ¹H and ¹³C NMR signals, especially for complex derivatives. An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms.

While the parent molecule, 2-chloro-4,6-dimethoxy-1,3,5-triazine, is simple enough to be characterized by 1D NMR, its derivatives can be significantly more complex. For instance, in the characterization of a product formed from the reaction of quinine (B1679958) with CDMT, HSQC spectroscopy was utilized. This technique was essential for correlating the proton and carbon signals within the intricate structure of the resulting derivative. The experimental parameters for such an analysis provide insight into the conditions required for acquiring detailed structural data on complex triazine derivatives.

Table 3: Example of HSQC Spectrometer Parameters for the Analysis of a 2-Chloro-4,6-dimethoxy-1,3,5-triazine Derivative

| Parameter | Value |

| Spectrometer Frequency | 700.08 MHz (¹H), 176.05 MHz (¹³C) |

| Solvent | Chloroform-d (CDCl₃) |

| Pulse Sequence | hsqcedetgpsisp2.2.pp |

| Acquisition Time | 0.1217 s (¹H), 0.0171 s (¹³C) |

| Sweep Width | 8409.29 Hz (¹H), 29913.78 Hz (¹³C) |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. This technique provides valuable information about the molecular weight and elemental composition of a compound, and can also be used to elucidate its structure by analyzing fragmentation patterns.

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine, GC-MS is instrumental in both identifying the compound and assessing its purity. The gas chromatograph separates the compound from any volatile impurities before it enters the mass spectrometer.

Upon ionization in the mass spectrometer, typically through electron impact (EI), the molecule fragments in a reproducible manner. The resulting mass spectrum for 2-Chloro-4,6-dimethoxy-1,3,5-triazine shows a characteristic pattern of fragment ions. The most abundant ion, or base peak, is observed at a mass-to-charge ratio (m/z) of 145. Other significant peaks in the spectrum are found at m/z 130 and 147 nih.gov. This data is highly specific and can be used to confirm the presence of the compound in a sample by matching it against a library of known spectra.

| NIST Number | Library | Top Peak (m/z) | 2nd Highest Peak (m/z) | 3rd Highest Peak (m/z) |

|---|---|---|---|---|

| 340950 | mainlib | 145 | 130 | 147 |

Direct Insertion Probe Mass Spectrometry is a technique used for introducing solid or low-volatility liquid samples directly into the ion source of a mass spectrometer, bypassing the need for chromatographic separation. This method is particularly useful for compounds that are thermally labile or not easily amenable to gas chromatography. The sample is placed on the tip of a probe, which is then inserted into the high-vacuum region of the mass spectrometer. The probe is heated in a controlled manner, causing the sample to vaporize and subsequently ionize.

This technique allows for the analysis of samples in their native state without extensive preparation. By programming the temperature ramp of the probe, a form of fractional distillation can be achieved, separating components of a mixture based on their boiling points and volatility directly within the ion source spectroscopyonline.com. While specific studies detailing the DIP-MS analysis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine are not prevalent, the technique is well-suited for the direct analysis of this and other solid triazine derivatives, providing rapid molecular weight confirmation and fragmentation data.

The fragmentation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine and its derivatives under mass spectrometric conditions provides insight into their structural stability and potential degradation pathways. In a study involving the reaction of quinine with 2-Chloro-4,6-dimethoxy-1,3,5-triazine, the mass spectrum of the resulting product showed characteristic isotopic patterns due to the presence of a chlorine atom researchgate.net.

Analysis of the degradation of this reaction product revealed the splitting of ions that could be assigned to substructures of the original triazine. For instance, the loss of a fragment ion with a mass of 157.2 was attributed to 2-hydroxy-4,6-dimethoxy-1,3,5-triazine or its isomer, indicating a potential hydrolysis product of the starting material researchgate.net. Another observed fragmentation involved an ion at 171.1, which was assigned to a protonated methylamino-4,6-dimethoxy-1,3,5-triazine structure researchgate.net. These findings suggest that under certain conditions, the chloro and methoxy groups on the triazine ring are susceptible to substitution and subsequent fragmentation, providing a basis for understanding the molecule's chemical behavior and degradation.

X-ray Crystallography for Molecular and Crystal Structure Determination

The crystal structure of 2-Chloro-4,6-dimethoxy-1,3,5-triazine has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 229101 nih.gov. The crystallographic data reveals that the molecules of 2-Chloro-4,6-dimethoxy-1,3,5-triazine are situated on a crystallographic mirror plane researchgate.netnih.gov. This indicates a high degree of symmetry in the molecule's solid-state conformation. Furthermore, the analysis identified a close intermolecular contact of 3.180 Å between a methyl carbon atom and a nitrogen atom of an adjacent molecule researchgate.netnih.gov. This information is critical for understanding the intermolecular forces that govern the crystal packing and the physical properties of the solid material.

| Parameter | Value |

|---|---|

| Symmetry Element | Crystallographic mirror plane |

| Intermolecular Contact (C-N) | 3.180 Å |

| CCDC Number | 229101 |

Advanced Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. High-performance liquid chromatography is a particularly versatile and widely used method for the analysis of triazine derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 2-Chloro-4,6-dimethoxy-1,3,5-triazine and for separating it from reaction mixtures and potential impurities. Reversed-phase (RP) HPLC is a common mode used for this purpose, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

A specific RP-HPLC method for the analysis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine has been developed using a Newcrom R1 column sielc.com. This method employs a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier sielc.com. For routine analysis, phosphoric acid can be used; however, for applications where the HPLC is coupled to a mass spectrometer (LC-MS), a volatile acid such as formic acid is substituted to ensure compatibility sielc.com. The separation is based on the differential partitioning of the analyte and any impurities between the stationary phase and the mobile phase. The purity of 2-Chloro-4,6-dimethoxy-1,3,5-triazine is often specified as greater than 97.0% as determined by HPLC tcichemicals.com.

| Parameter | Condition |

|---|---|

| Chromatography Mode | Reverse Phase (RP) |

| Stationary Phase | Newcrom R1 |

| Mobile Phase | Acetonitrile, Water, Acid (Phosphoric or Formic) |

The composition of the mobile phase, including the type of organic modifier (e.g., acetonitrile or methanol) and the pH, can be adjusted to optimize the separation and retention of triazine compounds chromatographyonline.commfd.org.mk. This adaptability makes HPLC a powerful tool for the quality control and analysis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine and its derivatives.

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analytical Separations

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a critical technique for the rapid analysis of s-triazine derivatives, offering significant advantages in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). The technology, which utilizes columns packed with sub-2 µm particles, allows for much faster separation times without compromising analytical performance. This is particularly valuable for the analysis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its derivatives, which are important intermediates and reagents in various synthetic processes.

The separation of these compounds is typically achieved using reversed-phase chromatography, which separates molecules based on their hydrophobicity.

Chromatographic Conditions and Findings

Research into the chromatographic behavior of closely related 6-chloro-1,3,5-triazines has provided a strong basis for developing methods for CDMT. Studies have successfully employed UPLC systems for the analysis of triazine herbicides, demonstrating the effectiveness of this technique for the broader class of compounds. sielc.comspringernature.com

A specific analysis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine has been demonstrated using a reverse-phase method that is compatible with fast UPLC applications. mdpi.com The method utilizes a specialized reverse-phase column (Newcrom R1) with a mobile phase consisting of acetonitrile (MeCN) and water, modified with an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. mdpi.com This approach highlights the adaptability of UPLC for achieving rapid and efficient separations of CDMT.

For a broader range of triazine herbicides, fast HPLC and UPLC separations have been successfully performed using columns with core-shell particles, such as the Accucore C18. These columns allow for high-efficiency separations at lower backpressures than fully porous sub-2 µm particles. A typical analysis can separate a mixture of triazine compounds in under three minutes. dcu.ie

The general parameters for a UPLC method suitable for 2-Chloro-4,6-dimethoxy-1,3,5-triazine and its derivatives are summarized in the table below, based on established methods for analogous compounds.

Table 1: Typical UPLC Method Parameters for Chloro-dimethoxy-triazine Analysis

| Parameter | Setting | Source |

|---|---|---|

| Column | C18 or Phenyl, < 2 µm particle size (e.g., 2.1 x 50 mm) | sielc.comspringernature.com |

| Mobile Phase A | Water with 0.1% Formic Acid | mdpi.comdcu.ie |

| Mobile Phase B | Acetonitrile (MeCN) with 0.1% Formic Acid | mdpi.comdcu.ie |

| Flow Rate | 0.4 - 0.6 mL/min | dcu.ie |

| Injection Volume | 1 - 10 µL | sielc.com |

| Column Temperature | 25 - 40 °C | dcu.ie |

| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) | sielc.comdcu.ie |

| Wavelength | ~220-240 nm for UV detection | |

A gradient elution is commonly employed to ensure adequate separation of the target analyte from impurities or related derivatives. A representative gradient profile is detailed in Table 2.

Table 2: Example Gradient Elution Profile for Triazine Separation

| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |

|---|---|---|

| 0.0 | 65 | 35 |

| 2.0 | 5 | 95 |

| 2.5 | 5 | 95 |

| 2.6 | 65 | 35 |

| 3.0 | 65 | 35 |

This table is a representative example based on methods for similar triazine compounds. dcu.ie

Under such reversed-phase conditions, 2-Chloro-4,6-dimethoxy-1,3,5-triazine, being a non-polar compound, is well-retained and separated from more polar potential by-products or starting materials. The use of UPLC technology significantly reduces analysis time, increasing sample throughput which is essential in process monitoring and quality control environments.

Theoretical and Computational Investigations of 2 Chloro 4,6 Dimethoxy 1,3,5 Triazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules. For triazine derivatives, these methods offer insights into geometry, stability, and electronic structure, which govern their chemical reactivity. While specific comprehensive studies detailing DFT, FMO, and NBO analyses on 2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884) are not extensively available in public literature, the methodologies are well-established and have been applied to structurally similar compounds, such as 2-chloro-4,6-diamino-1,3,5-triazine (CDAT). The principles and types of results from these analyses are directly applicable to understanding CDMT.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely used for calculating the optimized molecular geometry and harmonic vibrational frequencies of molecules. updatepublishing.com For triazine compounds, DFT methods like B3LYP with a standard basis set such as 6-311++G** are employed to determine the most stable conformation (geometry optimization) and to predict infrared and Raman spectra (vibrational frequencies). updatepublishing.comresearchgate.net

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For example, in a study on the analogous compound 2-chloro-4,6-diamino-1,3,5-triazine, DFT calculations were used to establish the optimized molecular geometry and bonding features in its ground state. updatepublishing.com Such analysis typically confirms the planarity of the 1,3,5-triazine ring, a characteristic feature of these aromatic heterocycles. updatepublishing.comwikipedia.org The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to provide a complete assignment of all fundamental vibrational modes of the molecule. updatepublishing.comnih.gov

Table 1: Illustrative Geometrical Parameters from DFT Calculations for an Analogous Triazine Compound (CDAT) This table presents data for 2-chloro-4,6-diamino-1,3,5-triazine (CDAT) to illustrate the output of DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-N (ring) | ~1.33 - 1.34 Å |

| Bond Length | C-N (amino) | ~1.36 Å |

| Bond Angle | N-C-N (ring) | ~126° |

| Bond Angle | C-N-C (ring) | ~113° |

| Bond Angle | Cl-C-N | ~116° |

| Source: Based on methodologies described for 2-chloro-4,6-diamino-1,3,5-triazine. updatepublishing.com |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org These orbitals are key to understanding chemical reactivity, as they are the primary orbitals involved in chemical reactions. wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive. youtube.com For a molecule like 2-Chloro-4,6-dimethoxy-1,3,5-triazine, FMO analysis is crucial for explaining its reactivity in nucleophilic aromatic substitution reactions, where the electron-deficient triazine ring is attacked by nucleophiles. wikipedia.orgcore.ac.uk The LUMO's energy and spatial distribution would indicate the most likely sites for nucleophilic attack.

Table 2: Conceptual Framework of FMO Analysis

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest energy orbital containing electrons. | Represents the ability to donate electrons (nucleophilicity). |

| LUMO | Lowest energy orbital without electrons. | Represents the ability to accept electrons (electrophilicity). |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity. |

| Source: Principles of Frontier Molecular Orbital Theory. wikipedia.orglibretexts.org |

In the context of a triazine derivative, NBO analysis can quantify the delocalization of electron density from lone pairs on the nitrogen and oxygen atoms into the antibonding orbitals of the triazine ring. These interactions, often described as n → σ* or n → π* transitions, are a measure of the intramolecular charge transfer and are crucial for stabilizing the molecular structure. For instance, in the related 2-chloro-4,6-diamino-1,3,5-triazine, NBO analysis revealed significant hyperconjugative interactions that increase the molecule's stability. updatepublishing.com This analysis provides a quantitative picture of the electron density distribution and the nature of the chemical bonds beyond the simple Lewis structure model. uni-muenchen.de

Table 3: Examples of Intramolecular Interactions Identified by NBO Analysis for an Analogous Triazine (CDAT) This table illustrates the types of interactions quantified by NBO analysis, using 2-chloro-4,6-diamino-1,3,5-triazine as an example.

| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Energy (E(2)) | Type of Interaction |

| LP (N) in ring | π* (C-N) in ring | High | Ring stabilization via resonance |

| LP (N) of amino group | π* (C-N) in ring | Moderate | Electron donation to the ring |

| LP (Cl) | σ* (C-N) in ring | Low | Hyperconjugation |

| Source: Based on methodologies described for 2-chloro-4,6-diamino-1,3,5-triazine. updatepublishing.com |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for elucidating complex reaction mechanisms that may be difficult to probe experimentally. By simulating reaction pathways, identifying transition states, and calculating activation energies, these models provide a detailed, step-by-step view of how chemical transformations occur.

Semiempirical quantum chemistry methods, which use parameters derived from experimental data, offer a computationally efficient way to model complex reaction processes, especially for larger systems or multi-step reactions. One notable application is the study of the activation of carboxylic acids by 2-Chloro-4,6-dimethoxy-1,3,5-triazine.

In this context, semiempirical modeling was used to support a proposed two-step (AN + DN) mechanism for the reaction between CDMT and tertiary amines. The modeling helped to identify the formation of a zwitterionic addition product as a key intermediate in the reaction pathway. This computational evidence, combined with experimental observations, provided a more complete picture of the reaction dynamics and the roles of the intermediates involved.

Kinetic Isotope Effects (KIEs) are a powerful experimental tool for probing reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition state structures. By measuring how the rate of a reaction changes when an atom is replaced by one of its heavier isotopes, one can infer whether a bond to that atom is being formed or broken in the slowest step of the reaction.

In the study of the reaction of CDMT with tertiary amines, measured nitrogen and chlorine isotope effects provided crucial mechanistic insights. The observed isotope effects were consistent with the two-step mechanism proposed and supported by semiempirical modeling. This combined approach of using both computational modeling and experimental isotope effect analysis offers a robust strategy for confirming complex reaction mechanisms. researchgate.netnih.gov

Table 4: Role of Isotope Effects in Mechanistic Analysis

| Isotope Studied | Observation | Mechanistic Implication |

| Nitrogen (15N) | A significant KIE is observed. | Suggests that a bond to a nitrogen atom in the triazine ring is altered in the rate-determining step. ethz.ch |

| Chlorine (37Cl) | A significant KIE is observed. | Indicates that the C-Cl bond is breaking in the rate-determining step of the reaction. |

| This table provides a conceptual overview of how KIEs are interpreted in mechanistic studies. |

Quantitative Structure-Activity Relationship (QSAR) Studies on Triazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. In the context of triazine derivatives, QSAR studies are instrumental in identifying the key structural features that influence their therapeutic effects, such as anticancer or antimicrobial activities.

Recent research on novel 1,3,5-triazine derivatives has utilized 3D-QSAR studies to elucidate the structure-activity relationships for their anticancer properties. By developing models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can map the steric, electrostatic, and hydrophobic fields of the molecules. These maps reveal which structural modifications are likely to enhance biological activity. For instance, in the development of new s-triazine derivatives as potential EGFR inhibitors for breast cancer, molecular docking analyses, a precursor to QSAR, have been used to predict the bioactivity of these compounds. Such studies help in understanding the structure-activity relationship and guide future modifications to improve therapeutic potential.

The insights gained from QSAR models are crucial for the targeted design of new derivatives of 2-Chloro-4,6-dimethoxy-1,3,5-triazine. By understanding the impact of different substituents on the triazine ring, chemists can prioritize the synthesis of compounds with a higher probability of exhibiting the desired biological activity.

Table 1: Key Descriptors in QSAR Models for Triazine Derivatives

| Descriptor Type | Influence on Biological Activity | Implication for Derivative Design |

|---|---|---|

| Steric Fields | The size and shape of substituents can either promote or hinder binding to the target receptor. | Optimizing the bulk of substituents to fit into the active site of the target protein. |

| Electrostatic Fields | The distribution of charge on the molecule affects its interaction with polar residues in the binding pocket. | Introducing electron-donating or electron-withdrawing groups to enhance electrostatic interactions. |

| Hydrophobic Fields | The hydrophobicity of different regions of the molecule influences its ability to interact with nonpolar pockets of the receptor. | Modifying the lipophilicity of the molecule to improve binding affinity and pharmacokinetic properties. |

Molecular Docking and Molecular Dynamics Simulations in Derivative Design

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide a detailed view of the interactions between a ligand and its target protein at the atomic level. These methods are extensively used in the design of derivatives of 2-Chloro-4,6-dimethoxy-1,3,5-triazine to predict their binding affinity and to understand the stability of the ligand-protein complex.

In a recent study, a series of new s-triazine derivatives were designed and synthesized using 2-Chloro-4,6-dimethoxy-1,3,5-triazine as the starting material. These derivatives were investigated as potential agents for colorectal and secondary liver cancers by targeting DNA and matrix metalloproteinases (MMP-10/13). nih.gov Molecular docking studies were performed to simulate the binding modes of these compounds within the active sites of their biological targets. nih.gov

The docking results revealed that the designed molecules fit well into the binding pockets of the target proteins, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov For example, the docking of a promising derivative into the active site of MMP-10 highlighted specific interactions that contribute to its inhibitory activity. ekb.eg

Following molecular docking, molecular dynamics simulations were conducted to assess the stability of the predicted binding poses and to observe the dynamic behavior of the ligand-protein complexes over time. nih.govekb.eg MD simulations provide valuable information on the conformational changes that occur upon ligand binding and can help to validate the docking results. The root mean square deviation (RMSD) of the protein and ligand atoms, the root mean square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) of the complex are some of the parameters analyzed during MD simulations to confirm the stability of the interactions. ekb.eg

Table 2: Findings from Molecular Docking and MD Simulations of a 2-Chloro-4,6-dimethoxy-1,3,5-triazine Derivative

| Computational Method | Key Findings | Significance in Drug Design |

|---|---|---|

| Molecular Docking | Identification of favorable binding poses and key interactions with target residues. nih.govekb.eg | Prediction of binding affinity and guidance for structural modifications to enhance potency. fip.org |

| Molecular Dynamics Simulation | Confirmation of the stability of the ligand-protein complex over time. nih.govekb.eg | Validation of docking predictions and understanding the dynamic nature of the binding interaction. ekb.eg |

These computational investigations play a pivotal role in modern drug discovery by enabling a more rational and efficient approach to the design of novel therapeutic agents based on the 2-Chloro-4,6-dimethoxy-1,3,5-triazine scaffold.

Advanced Academic Applications of 2 Chloro 4,6 Dimethoxy 1,3,5 Triazine in Specialized Research Fields

Applications in Peptide and Amide Bond Formation Chemistry

2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) is a stable and highly reactive peptide coupling agent. chemicalbook.com It is a crystalline compound with good solubility in organic solvents, making it suitable for synthesis in solution. luxembourg-bio.combiosynth.com Its utility in forming amide and ester bonds is well-documented, often employed in a one-pot, one-step procedure. luxembourg-bio.combiosynth.com

Utilization as a Condensing Reagent for Peptide Synthesis

CDMT is recognized as an efficient coupling reagent for creating peptide bonds, demonstrating high coupling efficiency and yield while preserving the original optical characteristics of the reactants. google.com The standard method involves activating a carboxylic acid with CDMT in the presence of a base, such as N-methylmorpholine (NMM), to generate a reactive triazine active ester. luxembourg-bio.comresearchgate.net This intermediate subsequently reacts with an amine to form the desired amide. luxembourg-bio.com This process is effective for a wide range of substrates, including the formation of esters and Weinreb amides. luxembourg-bio.combiosynth.com

An optimized one-pot, one-step procedure has been developed that allows for the rapid and almost quantitative formation of peptide bonds. luxembourg-bio.com This method is particularly effective for coupling chiral amino acids with minimal loss of configuration. luxembourg-bio.com For instance, high yields are achieved when coupling both hindered and non-hindered amino acids in the presence of NMM, with good retention of their stereochemistry. biosynth.com The salt formed from CDMT and NMM, known as 4-(4,6-dimethoxy luxembourg-bio.comacs.orgmdpi.comtriazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), has also been successfully applied as a coupling agent in solid-phase peptide synthesis. mdpi.comluxembourg-bio.com